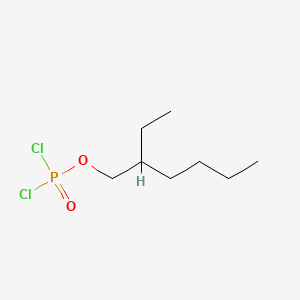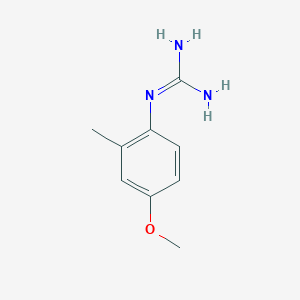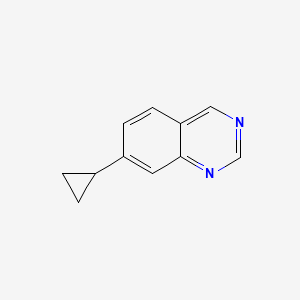
7-Cyclopropylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a cyclopropyl group at the 7th position of the quinazoline ring enhances its chemical properties and biological activities, making it a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazoline derivatives
Scientific Research Applications
7-Cyclopropylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 7-Cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By binding to the active site of these enzymes, this compound prevents the phosphorylation of key proteins, thereby inhibiting the downstream signaling pathways that lead to cancer cell growth and survival .
Comparison with Similar Compounds
- Quinazoline
- Quinazolinone
- Quinoxaline
- Cinnoline
- Phthalazine
Comparison: 7-Cyclopropylquinazoline is unique due to the presence of the cyclopropyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties, making it a more effective compound in therapeutic applications .
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7-cyclopropylquinazoline |
InChI |
InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-6-12-7-13-11(10)5-9/h3-8H,1-2H2 |
InChI Key |
VEWZWMKXZFAFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC=NC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


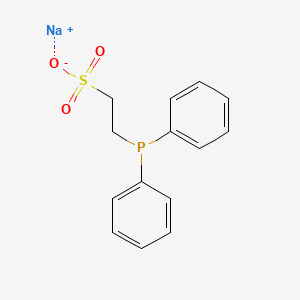
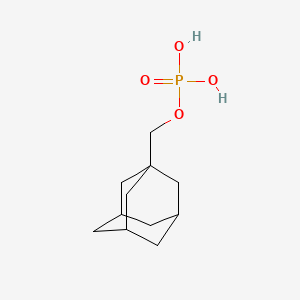
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
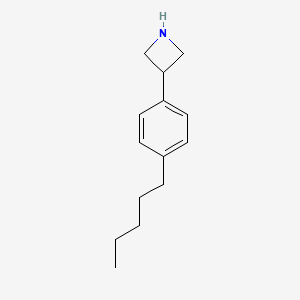
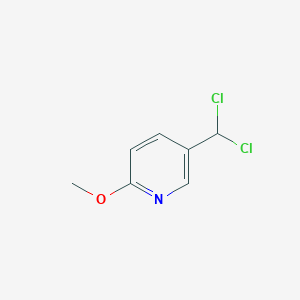
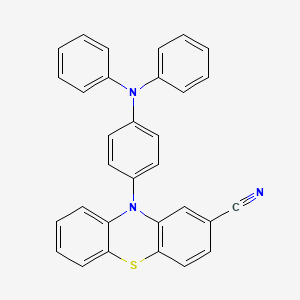
![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
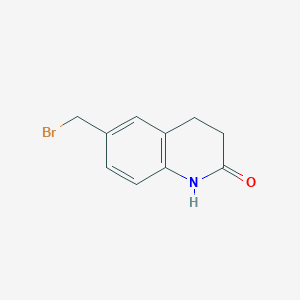
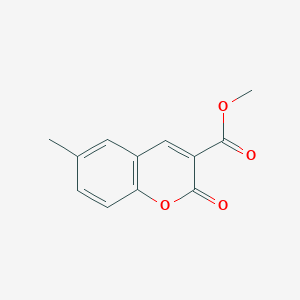
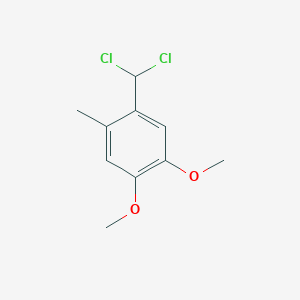
![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
